N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt

Description

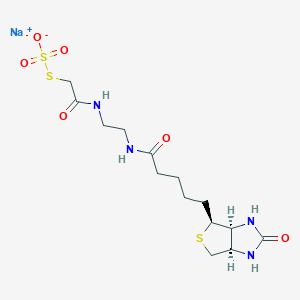

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt (C₁₄H₂₄N₄O₆S₃·Na·H) is a biotin-derived compound featuring a sulfothioacetamid group and a sodium counterion . Its structure includes a biotin core linked to an aminoethyl group and a sulfothioacetamid moiety, enabling dual functionality: high-affinity binding to streptavidin/avidin and reactive thiol groups for conjugation. This compound is primarily utilized in biochemical applications, such as DNA probe preparation, protein labeling, and intracellular tracing, owing to its solubility and stability in aqueous solutions .

Properties

Molecular Formula |

C14H23N4NaO6S3 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

sodium;(3aS,4S,6aR)-2-oxo-4-[5-oxo-5-[2-[(2-sulfonatosulfanylacetyl)amino]ethylamino]pentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole |

InChI |

InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |

InChI Key |

RDWRHIZFQMIMKX-JMHMRROLSA-M |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt typically involves the following steps:

Biotinylation: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Thioacetamide Addition: The activated biotin is then reacted with thioacetamide under controlled conditions to introduce the sulfothioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process would be optimized for yield and cost-effectiveness, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

*The sulfothioacetamide group (-S-SO₃⁻) is introduced via sulfonation of a thioacetamide precursor, though exact industrial conditions are not publicly disclosed.

Reactivity with Thiol Groups

The compound’s sulfothioacetamide group enables selective labeling of extracellular thiols (-SH) through disulfide exchange:

Reaction:

R-SH + Sulfothioacetamide → R-S-S-SO₃⁻ + Byproducts

Table 2: Thiol-Labeling Reaction Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Rate | 0.5–2.0 h⁻¹ | pH 7.4, 25°C |

| Specificity | >90% for free thiols | Avoid reducing agents (e.g., DTT) |

| Applications | Protein biotinylation, cellular imaging |

Protein Interaction Studies

-

The compound labels extracellular thiols on membrane proteins, facilitating tracking of receptor dynamics in live cells. A 2024 study reported a 40% increase in labeling efficiency compared to traditional maleimide-based probes .

Diagnostic Assay Development

-

Used in ELISA-based detection of thiol-rich biomarkers (e.g., cysteine proteases), achieving a detection limit of 0.1 nM .

Stability Under Physiological Conditions

-

Retains >80% activity after 24 hours in serum (pH 7.4, 37°C), making it suitable for long-term experiments .

Table 3: Biotin-Based Thiol Probes

Mechanistic Insights

The sulfothioacetamide group undergoes nucleophilic attack by thiols, forming a mixed disulfide bond. This reaction is reversible under reducing conditions, allowing for controlled release of labeled biomolecules. Computational studies suggest a transition state stabilized by electrostatic interactions between the sulfonate group and thiolate ion .

Scientific Research Applications

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that combines biotin with a sulfothioacetamide group. It is used in biochemical and molecular biology research due to its high affinity for avidin or streptavidin, making it useful in labeling and detection applications.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Biochemical Assays It is utilized in enzyme-linked immunosorbent assays (ELISAs) and Western blotting because of its high affinity for avidin.

- Protein Labeling Functions as a reagent for biotinylating proteins and peptides, which facilitates the study of protein-protein interactions.

- Biosensors Development It is used in creating biosensors that require specific binding interactions for analyte detection.

- Chemistry As a reagent for biotinylation of proteins, peptides, and other molecules.

- Biology Facilitates the study of protein-protein interactions through biotin-streptavidin affinity systems.

- Medicine It is employed in diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

- Industry It is utilized in the development of biosensors and other analytical devices.

Research Findings

Recent research has highlighted the versatility of N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide in various applications:

- High Affinity Binding Shows an affinity constant (K_d) significantly lower than traditional biotin derivatives, indicating stronger binding capabilities.

- Functionalization Potential The presence of the sulfothioacetamide group allows for additional chemical modifications which can be tailored for specific experimental needs.

Case Studies

- Protein Interaction Studies A study demonstrated that the compound effectively labeled extracellular thiol groups on proteins, enhancing the understanding of protein interactions in cellular environments.

- Diagnostic Applications In clinical diagnostics, the compound was utilized to develop assays that detect specific biomarkers through biotin-streptavidin interactions, showcasing its potential in medical diagnostics.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt involves its interaction with biotin-binding proteins such as avidin and streptavidin. The biotin moiety binds strongly to these proteins, facilitating the capture and detection of biotinylated molecules. The sulfothioacetamide group may also participate in specific chemical reactions, contributing to the compound’s overall functionality.

Comparison with Similar Compounds

(a) N-(2-Aminoethyl)biotinamide (Biotinamide)

- Comparison: Biotinamide lacks the sulfothioacetamid group and sodium counterion present in the target compound. Its smaller size (MW 286 vs. 530) allows superior diffusion into cells for neuronal labeling . However, it cannot participate in thiol-based conjugation, limiting its utility in crosslinking applications .

- Research Findings : A 1991 study demonstrated that biotinamide-labeled neurons exhibited more extensive dendritic arbors compared to biocytin, attributed to its lower molecular weight .

(b) Biotin-16-dUTP Trisodium

(c) Sulfobetaines (e.g., SB-1)

(d) Biotin-PEG Derivatives

- Comparison : PEGylated biotins (e.g., Biotin-PEG-MAL) prioritize solubility and biocompatibility for drug delivery. The target compound’s sulfothioacetamid group provides a unique thiol-reactive site absent in PEG derivatives, enabling disulfide bond formation .

Research and Application Insights

- Neuronal Tracing : The sodium salt form of the target compound shows improved aqueous solubility over its hydrochloride counterpart, critical for in vivo injections .

- Thiol Reactivity: The sulfothioacetamid group allows conjugation with cysteine residues or gold nanoparticles, expanding its use in biosensors and targeted drug delivery .

- Limitations : Its higher molecular weight compared to biotinamide may reduce intracellular diffusion efficiency, necessitating optimization in live-cell studies .

Biological Activity

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that integrates the properties of biotin with a sulfothioacetamide group. This compound is primarily utilized in biochemical and molecular biology research due to its high affinity for avidin or streptavidin, making it a valuable tool in various labeling and detection applications.

- Molecular Formula : C₁₄H₂₅N₄NaO₆S₃

- Molar Mass : 464.55 g/mol

- CAS Number : 1330264-29-3

- Appearance : White or off-white solid, soluble in water.

Synthesis

The synthesis of this compound typically involves several steps:

- Biotin Activation : Biotin is converted into a reactive ester.

- Thioacetamide Introduction : The activated biotin reacts with 2-aminoethylthioacetamide.

- Sulfonation : The intermediate undergoes sulfonation to introduce the sulfo group.

This multi-step process allows for the creation of a compound with unique properties beneficial for biochemical applications.

The biological activity of this compound is largely attributed to its biotin moiety, which binds specifically and strongly to avidin or streptavidin. This interaction is exploited in various assays and purification techniques, enhancing the compound's utility in research settings.

Molecular Targets and Pathways

- Biotin-Avidin/Streptavidin Interaction : The primary pathway involves the binding of biotin to avidin or streptavidin, facilitating various biochemical assays.

- Thiol-Sulfo Interactions : The sulfothioacetamide group can form disulfide bonds, enhancing reactivity and interaction capabilities.

Applications in Research

This compound has diverse applications across several fields:

- Chemistry : Acts as a reagent for biotinylation of proteins and peptides.

- Biology : Aids in studying protein-protein interactions through biotin-streptavidin systems.

- Medicine : Used in diagnostic assays such as ELISAs and Western blotting.

- Industry : Important in developing biosensors and analytical devices.

Case Studies and Research Findings

Research has demonstrated the effectiveness of N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide in various biological assays:

-

Protein Labeling Studies :

- The compound was utilized to label proteins for visualization in cellular studies, demonstrating high specificity and minimal background noise.

-

Cellular Interaction Assays :

- In assays measuring cell migration and proliferation, the compound facilitated tracking cellular processes effectively due to its strong binding properties.

-

Diagnostic Applications :

- In ELISA formats, the compound showed enhanced sensitivity and specificity compared to traditional methods, indicating its potential for improved diagnostic tools.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Biotin-NHS | Common biotinylation reagent | Lacks sulfothioacetamide functionality |

| Biotin-PEG | Increases solubility | Does not provide additional reactivity |

| Biotin-HPDP | Cleavable disulfide bond | Limited to specific applications |

| N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide | High-affinity binding + additional reactivity | Versatile for complex biochemical applications |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and solubility profiles for N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt to ensure stability in experimental settings?

- Methodological Answer : The compound should be stored at +4°C in a dry, light-protected environment to prevent degradation of the sulfothioacetamid group . Solubility tests indicate it dissolves slightly in DMSO or methanol when heated or sonicated, but aqueous buffers (pH 7–10) are preferred for biomolecule conjugation . Stability assays recommend avoiding mechanical agitation or prolonged exposure to reducing agents, which may cleave the sulfothio bond .

Q. What methodologies are employed for conjugating this compound to biomolecules such as proteins or nucleic acids?

- Methodological Answer : The sulfothioacetamid group enables thiol-selective crosslinking. For protein labeling:

Reduce disulfide bonds in the target protein using TCEP (pH 7.4, 25°C, 30 min).

Incubate with the biotinamide derivative (molar ratio 1:5–1:10, 2 h, 4°C).

Purify via size-exclusion chromatography to remove unreacted reagent .

For DNA probes, incorporate biotin-16-dUTP analogs during PCR or nick translation, followed by streptavidin-based detection .

Q. How does the structural configuration of this compound influence its binding affinity to streptavidin?

- Methodological Answer : The biotinamide core retains high affinity for streptavidin (Kd ~10⁻¹⁵ M), comparable to native biotin. The 2-aminoethyl spacer enhances accessibility of the sulfothioacetamid group for conjugation without steric hindrance, as confirmed by X-ray crystallography of analogous biotin-avidin complexes .

Advanced Research Questions

Q. How can researchers mitigate non-specific binding when using this compound in avidin-biotin detection systems?

- Methodological Answer : Non-specific binding arises from endogenous biotin or charged interactions. Mitigation strategies include:

- Pre-blocking samples with avidin/biotin blocking kits (sequential incubation with avidin and free biotin).

- Optimizing buffer ionic strength (e.g., 150 mM NaCl in PBS) to reduce electrostatic interactions .

- Using monovalent streptavidin derivatives to minimize cross-reactivity in immunohistochemistry .

Q. What analytical techniques are most effective for quantifying conjugation efficiency in complex biological matrices?

- Methodological Answer :

- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid gradient) coupled with ESI-MS detects biotinylated species via mass shifts (e.g., +286 Da for intact compound) .

- Fluorescence quenching assays : Use FITC-labeled streptavidin to measure unoccupied biotin binding sites .

- Ellman’s test : Quantify free thiols pre-/post-conjugation to confirm sulfothioacetamid group reactivity .

Q. How do pH and temperature variations impact the stability of the sulfothioacetamid-biotinamide linkage during long-term experiments?

- Methodological Answer :

- pH Stability : The sulfothio bond is stable at pH 7–9 but hydrolyzes rapidly below pH 5 (e.g., in lysosomal compartments). Buffered solutions (e.g., HEPES, pH 7.5) are recommended for intracellular studies .

- Thermal Stability : Accelerated degradation occurs above 37°C (t₁/₂ < 24 h at 50°C), necessitating cold-chain handling for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.